molecular formula C12H5BrCl2N2 B13006007 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile

Cat. No.: B13006007
M. Wt: 327.99 g/mol
InChI Key: OOOYJPRUNOWFCX-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile is a halogenated pyridine derivative with a unique molecular structure. This compound is known for its high reactivity and selectivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile typically involves halogenation reactions. One common method includes the bromination and chlorination of nicotinonitrile derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific halogenation pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specialized chemical syntheses and applications .

Properties

Molecular Formula

C12H5BrCl2N2

Molecular Weight

327.99 g/mol

IUPAC Name

5-bromo-6-chloro-2-(2-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H5BrCl2N2/c13-9-5-7(6-16)11(17-12(9)15)8-3-1-2-4-10(8)14/h1-5H

InChI Key

OOOYJPRUNOWFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2C#N)Br)Cl)Cl

Origin of Product

United States

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